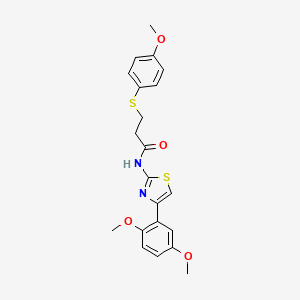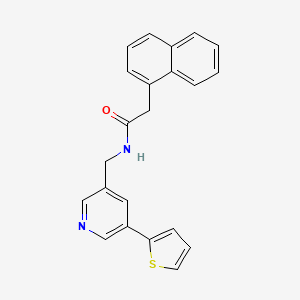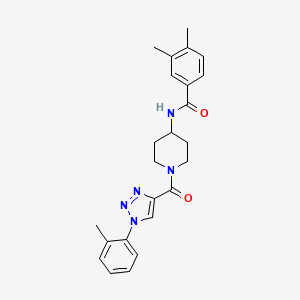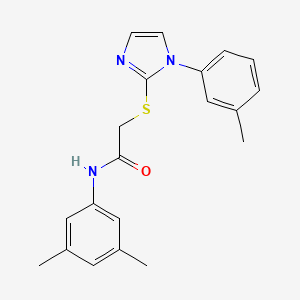![molecular formula C21H18N6O6 B2530283 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 893936-29-3](/img/structure/B2530283.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide" is a complex molecule that appears to be related to a class of compounds with various biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities. For instance, derivatives of triazoloquinoline and triazolopyrimidine have been synthesized and evaluated for their positive inotropic activity and as antidiabetic, anticancer, and antioxidant agents, respectively .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting with the formation of the core structure followed by various functionalization reactions to introduce different substituents. The synthesis is typically confirmed by using spectroscopic methods such as IR, NMR, and mass spectrometry, and in some cases, the structure is further confirmed by single-crystal X-ray diffraction (SXRD) . These methods ensure the correct structure of the synthesized compounds and are likely to be similar to the methods used to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by spectroscopic methods and, in some cases, by SXRD. These analyses provide detailed information about the arrangement of atoms within the molecule and the confirmation of the synthesized structure . The molecular structure is crucial for understanding the interaction of the compound with biological targets, which is directly related to its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of triazoloquinoline and triazolopyrimidine rings, which are common structural motifs in medicinal chemistry due to their potential biological activities. The reactions often involve cyclization steps, condensation reactions, and the introduction of various functional groups . These reactions are carefully designed to achieve the desired structural features that are hypothesized to confer biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are important for their potential use as pharmaceutical agents. The provided papers do not directly discuss these properties, but they are typically assessed during the drug development process. The solubility can affect the compound's bioavailability, while stability is important for the shelf-life of the drug. Reactivity, on the other hand, can influence the compound's interaction with biological targets and its metabolism within the body .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : The compound is synthesized through various methods, involving reactions with dimethylformamide diethylacetal, acetic acid, and concentrated sulfuric acid, as demonstrated in the preparation of related pyrimidine derivatives (Kanno et al., 1991).
- Derivative Formation : It serves as a precursor for synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, and pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine derivatives, showcasing its versatility in producing diverse chemical structures (Fadda et al., 2017).
Potential Biological and Pharmacological Applications
- Insecticidal Properties : This compound and its derivatives have shown potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, indicating its usefulness in agricultural research (Fadda et al., 2017).
- Antimicrobial Activity : Certain derivatives have demonstrated promising antimicrobial activities, making them potential candidates for developing new antimicrobial agents (Abu‐Hashem et al., 2020).
- Application in PET Imaging : Some derivatives are used in positron emission tomography (PET) imaging, particularly in the synthesis of radioligands like [18F]PBR111, which aids in imaging the translocator protein (18 kDa) (Dollé et al., 2008).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O6/c1-30-14-6-4-13(8-16(14)31-2)27-20-19(24-25-27)21(29)26(10-22-20)9-18(28)23-12-3-5-15-17(7-12)33-11-32-15/h3-8,10H,9,11H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLJLVUXOVMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)

![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)

![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)



![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)


![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)